![molecular formula C19H27N5 B7432507 2-N-cyclopropyl-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine](/img/structure/B7432507.png)
2-N-cyclopropyl-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-cyclopropyl-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a type of quinazoline derivative that exhibits promising pharmacological properties, making it a subject of interest for researchers.
Wirkmechanismus
The mechanism of action of 2-N-cyclopropyl-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine involves the inhibition of protein kinases, which are enzymes that play a crucial role in the growth and proliferation of cancer cells. This compound specifically targets the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-N-cyclopropyl-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine exhibits potent antiproliferative and apoptotic effects in cancer cells. It also induces cell cycle arrest and inhibits angiogenesis, which are important processes involved in the growth and spread of cancer cells. In addition, this compound has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-N-cyclopropyl-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine is its potent antitumor activity in various cancer cell lines. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-N-cyclopropyl-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine. One of the most important areas of research is the development of new formulations that can improve the solubility and bioavailability of this compound. Another future direction is the investigation of its potential use in combination with other anticancer drugs to enhance its therapeutic efficacy. Lastly, the development of new analogs of this compound with improved pharmacological properties is also an area of interest for researchers.
Synthesemethoden
The synthesis of 2-N-cyclopropyl-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine involves several steps. The starting materials used in the synthesis are 2-cyclopropyl-4-(4-fluorophenylamino)quinazoline and 1-propan-2-ylpiperidine-4-carboxylic acid. The two compounds are reacted in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Wissenschaftliche Forschungsanwendungen
2-N-cyclopropyl-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that it exhibits potent antitumor activity in various cancer cell lines, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2-N-cyclopropyl-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-13(2)24-11-9-15(10-12-24)20-18-16-5-3-4-6-17(16)22-19(23-18)21-14-7-8-14/h3-6,13-15H,7-12H2,1-2H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQXAYYNHBLKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
US11542240, Formula number XLVII |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.